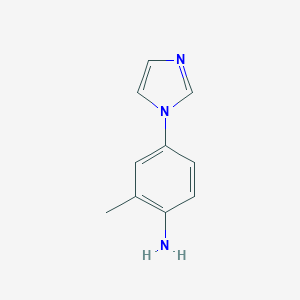

4-(1H-Imidazol-1-yl)-2-methylaniline

Übersicht

Beschreibung

4-(1H-Imidazol-1-yl)-2-methylaniline is a compound that features an imidazole ring attached to a methylaniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-1-yl)-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and substituted imidazoles, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development. Notably:

- Antifungal Activity : Research indicates that imidazole derivatives, including 4-(1H-Imidazol-1-yl)-2-methylaniline, demonstrate significant antifungal properties against pathogens like Aspergillus fumigatus, which is critical in treating pulmonary infections .

- Antioxidant Properties : Studies have shown that compounds containing the imidazole moiety possess antioxidant capabilities, which can mitigate oxidative stress in various biological systems .

- Anti-leishmanial Activity : The compound has been identified as a potential pharmacophore for anti-leishmanial treatments, offering a new avenue for combating leishmaniasis .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of several pharmaceuticals. One notable application is in the preparation of nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML). The compound acts as a precursor in multi-step synthetic routes to produce nilotinib and its derivatives .

Case Study 1: Synthesis and Antifungal Activity

A study synthesized several imidazole-containing chalcones derived from this compound. These compounds were evaluated for their antifungal efficacy against Aspergillus fumigatus. Results indicated that specific derivatives exhibited potent antifungal activity, highlighting their potential as therapeutic agents .

Case Study 2: Antioxidant Evaluation

In another investigation, the antioxidant properties of this compound were assessed using various assays. The compound demonstrated significant radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative damage in biological systems .

Data Table: Biological Activities of this compound

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal centers is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

4-(1H-Imidazol-1-yl)-2-methylaniline can be compared with other imidazole-containing compounds, such as:

Clemizole: An antihistaminic agent with a similar imidazole core.

Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.

Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Biologische Aktivität

4-(1H-Imidazol-1-yl)-2-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and implications for drug development.

Chemical Structure and Properties

The molecular structure of this compound features an imidazole ring, which is known for its diverse biological properties. The presence of the amino group (-NH2) and the methyl group (-CH3) on the aromatic ring contributes to its pharmacological potential.

Imidazole derivatives, including this compound, are known to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : Compounds with imidazole moieties can inhibit enzymes involved in cancer progression and other diseases.

- Receptor Modulation : They may act as ligands for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Imidazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a series of imidazole-based compounds were tested against various cancer cell lines:

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| 4 | PPC-1 | 3.1 | High |

| 14 | U-87 | 47.2 | Moderate |

| 22 | MDA-MB-231 | >50 | Low |

These findings indicate that certain derivatives exhibit significant cytotoxic effects against prostate and glioblastoma cancer cells while having lower efficacy against breast cancer cells .

Antimicrobial Activity

Imidazole derivatives have demonstrated broad-spectrum antimicrobial properties. In vitro studies have shown effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Such as Candida albicans.

The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other biological activities:

- Anti-inflammatory Properties : Certain imidazole derivatives have shown promise in reducing inflammation in preclinical models.

- Antidiabetic Effects : Some studies suggest potential benefits in glucose metabolism regulation .

Case Studies

Several case studies have illustrated the potential applications of imidazole derivatives in clinical settings:

- Study on Prostate Cancer : A compound similar to this compound was tested for its ability to inhibit tumor growth in PPC-1 xenograft models, showing promising results in reducing tumor size and improving survival rates.

- Antimicrobial Efficacy : A derivative was evaluated for its effectiveness against resistant strains of bacteria, revealing significant reductions in bacterial load compared to control treatments.

Eigenschaften

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.